5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a novel organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one, chemists typically start with a multi-step synthesis involving the following key steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor like hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Pyrazolo[1,5-a]pyrazine Synthesis: This includes cyclocondensation reactions, starting from appropriate pyrazole precursors.
Final Coupling Step: Connecting the two major fragments through appropriate coupling reactions like Suzuki coupling or amidation reactions.
Industrial Production Methods
Industrial-scale production of this compound requires optimization of reaction conditions to maximize yield and purity. Key factors include the choice of solvents, temperature control, and the use of catalysts to streamline reactions. Steps often involve:
Large-scale cyclization and condensation reactions.
Purification using chromatography or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidative reactions, particularly affecting the methoxy and methyl groups.
Reduction: Potential reduction sites include aromatic rings and nitrogen atoms in the heterocyclic structure.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly on the aromatic rings and oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO₄, CrO₃, and PCC.
Reduction: Reducing agents like LiAlH₄, NaBH₄, and hydrogenation catalysts.
Substitution: Utilizes a variety of electrophiles or nucleophiles depending on the specific reaction pathway.
Major Products Formed from These Reactions
Reaction pathways yield products with modified functional groups, such as alcohols, amines, or halo derivatives, depending on the initial reaction type.
Scientific Research Applications
The compound finds extensive use in different scientific domains:
Chemistry: As a ligand in coordination chemistry and as a precursor for synthesizing complex molecules.
Biology: Investigated for potential bioactivity against various cellular targets.
Medicine: Explored for its potential pharmaceutical properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials, dyes, and polymers.
Mechanism of Action
The mechanism by which the compound exerts its effects typically involves interaction with molecular targets such as enzymes or receptors. Pathways include:
Binding to Active Sites: Inhibition or activation of specific enzymes.
Receptor Interaction: Modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Highlighting Uniqueness
While these similar compounds share a core structure, the methoxy group in 5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one introduces unique electronic and steric properties, influencing its reactivity and interaction with biological targets differently.
That’s the lowdown on this fascinating compound! Anything else catch your curiosity?
Properties
IUPAC Name |
5-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3/c1-15-3-5-16(6-4-15)19-13-20-23(29)27(11-12-28(20)25-19)14-21-24-22(26-31-21)17-7-9-18(30-2)10-8-17/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKOFJWBXXFMKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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